3-Pyridinol,2-ethenyl-,acetate(ester)(9CI)
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Overview
Description
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) is a chemical compound with the molecular formula C9H9NO2. It is an ester derivative of 3-pyridinol, where the hydroxyl group is replaced by an acetate group, and it contains an ethenyl group at the second position of the pyridine ring
Preparation Methods
The synthesis of 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) typically involves the esterification of 3-pyridinol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-pyridinol and acetic acid
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) involves its interaction with specific molecular targets and pathways. The acetate ester group can be hydrolyzed to release 3-pyridinol, which can then interact with enzymes or receptors in biological systems. The ethenyl group may also play a role in binding to specific sites on target molecules .
Comparison with Similar Compounds
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) can be compared with other similar compounds such as:
3-Pyridinol, 2-(methylthio)-, acetate (ester): This compound has a methylthio group instead of an ethenyl group, which may affect its reactivity and applications.
3-Pyridinol, 4-methyl-, acetate (ester):
3-Pyridinol, 6-methyl-, acetate (ester): Similar to the 4-methyl derivative, but with the methyl group at the sixth position, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2-ethenylpyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO2/c1-3-8-9(12-7(2)11)5-4-6-10-8/h3-6H,1H2,2H3 |
InChI Key |
GVAHKDLRAUVDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)C=C |
Origin of Product |
United States |
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